Stereochemical Specificity: (S)-Enantiomer Is Mandatory for Ozanimod Synthesis, (R)-Enantiomer Is Inactive
The (S)-enantiomer of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is the exclusively claimed stereoisomer in the Ozanimod manufacturing patent WO2020053334A1 [1]. The patent explicitly teaches resolution of the racemate using optically active acids (e.g., L-tartaric acid) to isolate the (S)-enantiomer in optically active acid salt form [1]. The (R)-enantiomer (CAS 1306763-29-0) is not claimed for Ozanimod synthesis and is documented as leading to a different biological profile—vendor cross-reference tables note that the (R)- and (S)-enantiomers exhibit 'opposite stereochemistry [that] may lead to different biological activity' . In a downstream enzymatic conversion, the (S)-configured N-hydroxyethyl derivative prepared from the (S)-amino intermediate achieved >99% enantiomeric excess, confirming stereochemical fidelity [2]. No comparable >99% ee data exist for the (R)-enantiomer in this synthetic context.
| Evidence Dimension | Stereochemical identity required for Ozanimod downstream pharmacology |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1306763-57-4): >99% ee achievable after chiral resolution; specifically claimed in Ozanimod patents [1][2] |
| Comparator Or Baseline | (R)-enantiomer (CAS 1306763-29-0): not claimed for Ozanimod; commercial suppliers note distinct biological activity |
| Quantified Difference | The (S)-enantiomer is the sole stereoisomer functionally compatible with Ozanimod pharmacophore; (R)-enantiomer yields incorrect stereochemistry |
| Conditions | Patent-specified chiral resolution using optically active acid; enzymatic imine reductase conversion (IR262-F185E/F229L) for >99% ee determination [1][2] |
Why This Matters
Procurement of the incorrect (R)-enantiomer will produce an intermediate incapable of yielding the correct Ozanimod stereochemistry, resulting in complete synthetic failure for S1P1 modulator programs.
- [1] WO2020053334A1 – A process for the preparation of ozanimod and its intermediate (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile. Pharmazell GmbH. Published 2020-03-19. Claims 1, 8-12. View Source
- [2] Li J, Xu Z, et al. Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Organic Letters 2025, 27(15), 4063-4067. DOI: 10.1021/acs.orglett.5c00596. View Source
